molecular formula C18H27N3O2 B14791939 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester

2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester

Cat. No.: B14791939
M. Wt: 317.4 g/mol
InChI Key: GCZFPPAFJOOMRO-UHFFFAOYSA-N
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Description

2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester is a compound that combines the structural features of adamantane and imidazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while imidazole is a five-membered heterocyclic compound with significant biological activity. This compound is known for its potential to inhibit and block the activity of the M2 ion channel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester typically involves the following steps:

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Amidation Reaction: The functionalized adamantane is then reacted with an amine to form an adamantane-amino derivative.

    Imidazole Introduction: The adamantane-amino derivative is then coupled with an imidazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential to inhibit the M2 ion channel, which is important in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester involves its interaction with the M2 ion channel. By binding to this channel, the compound can inhibit its activity, which may affect various cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with specific amino acid residues within the channel.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester is unique due to its combination of adamantane and imidazole structures. This combination imparts both stability and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21)

InChI Key

GCZFPPAFJOOMRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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